molecular formula C5H9FN2O B14772875 (3S,5S)-3-amino-5-(fluoromethyl)pyrrolidin-2-one

(3S,5S)-3-amino-5-(fluoromethyl)pyrrolidin-2-one

Cat. No.: B14772875
M. Wt: 132.14 g/mol
InChI Key: BNSGYLWTSZECNR-UHFFFAOYSA-N
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Description

(3S,5S)-3-amino-5-(fluoromethyl)pyrrolidin-2-one is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, featuring an amino group and a fluoromethyl group on a pyrrolidinone ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3-amino-5-(fluoromethyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidinone derivatives.

    Fluoromethylation: Introduction of the fluoromethyl group is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amination: The amino group is introduced through reductive amination or other suitable methods, often using ammonia or amines in the presence of reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3-amino-5-(fluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or fluoromethyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyrrolidinone derivatives.

Scientific Research Applications

(3S,5S)-3-amino-5-(fluoromethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,5S)-3-amino-5-(fluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-3-amino-5-(methyl)pyrrolidin-2-one: Similar structure but lacks the fluorine atom.

    (3S,5S)-3-amino-5-(chloromethyl)pyrrolidin-2-one: Contains a chlorine atom instead of fluorine.

    (3S,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one: Features a hydroxyl group instead of fluoromethyl.

Uniqueness

The presence of the fluoromethyl group in (3S,5S)-3-amino-5-(fluoromethyl)pyrrolidin-2-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C5H9FN2O

Molecular Weight

132.14 g/mol

IUPAC Name

3-amino-5-(fluoromethyl)pyrrolidin-2-one

InChI

InChI=1S/C5H9FN2O/c6-2-3-1-4(7)5(9)8-3/h3-4H,1-2,7H2,(H,8,9)

InChI Key

BNSGYLWTSZECNR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)C1N)CF

Origin of Product

United States

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